molecular formula BNa6O7P B12670172 Hexasodium;borate;phosphate

Hexasodium;borate;phosphate

Cat. No.: B12670172
M. Wt: 291.72 g/mol
InChI Key: VRWZUHBJODTMPU-UHFFFAOYSA-K
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Description

Hexasodium borate phosphate (Na₆[B₃O₆][PO₄], hypothetical formula inferred from structural analogs) is a sodium-rich inorganic compound containing both borate (BO₃³⁻/BO₄⁵⁻) and phosphate (PO₄³⁻) anions.

Properties

Molecular Formula

BNa6O7P

Molecular Weight

291.72 g/mol

IUPAC Name

hexasodium;borate;phosphate

InChI

InChI=1S/BO3.6Na.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;;;;;;;(H3,1,2,3,4)/q-3;6*+1;/p-3

InChI Key

VRWZUHBJODTMPU-UHFFFAOYSA-K

Canonical SMILES

B([O-])([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Hexasodium borate phosphate can be synthesized using several methods:

Chemical Reactions Analysis

Hexasodium borate phosphate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of hexasodium borate phosphate involves its ability to form dative bonds with nucleophiles due to the presence of boron. This allows it to participate in various biochemical and chemical processes. The compound can act as a co-factor for enzymes, participate in electron transfer, and play a role in the cytoskeleton structure . Its ability to form stable complexes with other molecules makes it useful in various applications, including drug delivery and medical adhesion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Hexafluorophosphate (NaPF₆)

  • Structure : Unlike hexasodium borate phosphate, NaPF₆ is a simple salt with octahedral [PF₆]⁻ ions and Na⁺ counterions, lacking borate or phosphate hybridization .
  • Chemical Behavior :
    • NaPF₆ is highly soluble in polar solvents (e.g., water, acetonitrile) due to its ionic nature, whereas borate-phosphate hybrids exhibit lower solubility owing to polymeric or crosslinked structures .
    • NaPF₆ is thermally stable up to 400°C but hydrolyzes in acidic conditions to release HF. In contrast, borate-phosphate compounds are more resistant to hydrolysis, especially in alkaline environments .

Borate-Phosphate Hybrids (e.g., U₂[BO₄][PO₄])

  • Structural Features: Actinide borate phosphates like U₂[BO₄][PO₄] crystallize in monoclinic systems (space group P2₁/c) with lattice parameters a = 854.6 pm, b = 775.3 pm, c = 816.3 pm, and β = 102.52° . Hexasodium borate phosphate likely adopts a similar framework but with Na⁺ occupying interstitial sites instead of uranium.
  • Applications : Uranium borate phosphates are studied for nuclear waste encapsulation, while sodium analogs may serve as ion conductors or catalysts in green chemistry .

Phosphate vs. Borate Bioactive Glasses

Property Phosphate Bioactive Glass (PBG) Borate Bioactive Glass (BBG) Borate-Phosphate Hybrids
Degradation Rate Moderate (regulated by P-O bonds) Rapid (borate hydrolysis) Intermediate
Biocompatibility High (osteoconductive) Moderate (boron release risks) Tunable via B/P ratio
Mechanical Strength Low Higher than PBG Enhanced crosslinking

Borate vs. Phosphate Buffers

  • Catalytic Roles :
    • In water oxidation catalysts, phosphate acts as a proton acceptor, accelerating O–O bond formation (reaction order ρ[phosphate] = 0.5–1.0), while borate shows weaker cooperativity (ρ[borate] < 0.3) .
    • Borate buffers (e.g., Na₂B₄O₇) stabilize nucleophilic intermediates in organic synthesis (e.g., 93% yield in oxadiazole synthesis at pH 9.5 vs. 85% in phosphate) .
  • Stability: Borate buffers inhibit degradation of cephalosporins but destabilize cefoselis sulfate due to pH-dependent interactions . Phosphate buffers (pH 8.0) enhance electrochemical sensitivity for metal ion detection (e.g., Cu₂O nanoparticles) .

Phosphate Mimicry by Borate

Borate esters can structurally mimic phosphate esters in enzymatic systems. For example:

  • Ribonuclease A (RNase A) stabilizes a 3′-deoxycytidine-2′-borate ester (Ki = 320 mM for borate vs. 0.7 mM for 2′-CMP), demonstrating weaker but measurable mimicry .
  • Borate’s tetrahedral [B(OH)₄]⁻ anion mimics PO₄³⁻ in active sites, though its lower charge density reduces binding affinity .

Key Research Findings and Contradictions

  • Contradictory Buffer Effects : Borate buffers improve synthesis yields in organic chemistry but reduce drug stability (e.g., cefoselis sulfate) compared to phosphate .
  • Bioactive Glasses : PBG’s controlled degradation contrasts with BBG’s rapid release of therapeutic ions, suggesting hybrids could balance these properties .
  • Tribological Synergy : Borate esters (e.g., BEB) combined with tricresyl phosphate (TCP) in rapeseed oil reduce friction coefficients by 40%, outperforming individual additives .

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